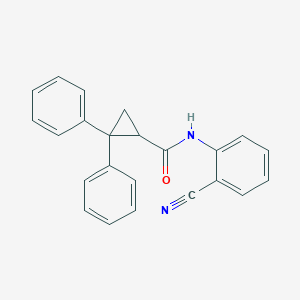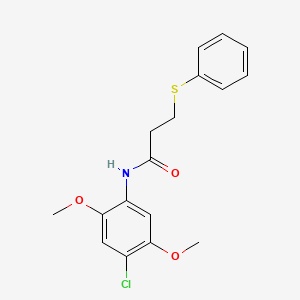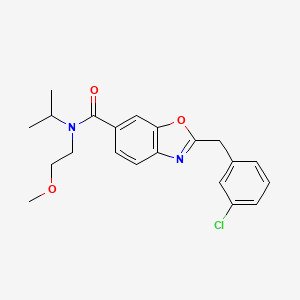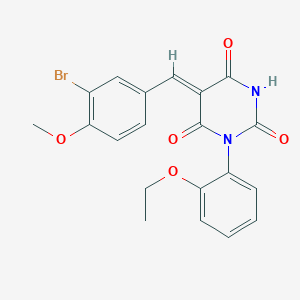
N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in the mid-1990s and has since been studied extensively for its pharmacological properties.
Mecanismo De Acción
N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide acts on the endocannabinoid system, which is a complex signaling system that regulates a variety of physiological processes, including pain, inflammation, and immune function. The compound binds to cannabinoid receptors in the brain and other parts of the body, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the reduction of oxidative stress. These effects are thought to underlie the compound's potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide is its high potency and selectivity for cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, its synthetic nature and potential for abuse limit its use in clinical and preclinical research.
Direcciones Futuras
There are several future directions for research on N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide involves several steps, including the condensation of 2-cyanophenyl magnesium bromide with 1,1-diphenylcyclopropane carboxylic acid chloride, followed by the reduction of the resulting product. The final step involves the reaction of the reduced product with cyanogen bromide to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of conditions such as multiple sclerosis, epilepsy, and chronic pain.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c24-16-17-9-7-8-14-21(17)25-22(26)20-15-23(20,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,20H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPLDYHRFMGCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)

![8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)


![2-(1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5013013.png)
![1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5013025.png)


![N-[4-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5013062.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5013064.png)
![3,3'-methylenebis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid)](/img/structure/B5013078.png)
